1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine
Overview
Description
1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a pyrrolidine ring attached to the carbonyl group, which is further connected to a dihydroindole moiety
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound can be achieved through the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Route 2: Another method involves the reduction of 1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indole-5-nitro compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. This method provides a high yield of the desired amine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or carbonyl derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base such as triethylamine, dichloromethane as solvent.
Major Products Formed:
Oxidation: N-oxides, carbonyl derivatives.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(Pyrrolidine-1-carbonyl)-1H-indole-5-amine: Lacks the dihydro moiety, resulting in different chemical reactivity and biological activity.
1-(Piperidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine: Contains a piperidine ring instead of pyrrolidine, leading to variations in pharmacological properties.
Uniqueness: 1-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1H-indol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-11-3-4-12-10(9-11)5-8-16(12)13(17)15-6-1-2-7-15/h3-4,9H,1-2,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBYNEQFNOTSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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